molecular formula C21H37ClN+ B1199958 Clofilium CAS No. 68379-02-2

Clofilium

Cat. No. B1199958
CAS RN: 68379-02-2
M. Wt: 339 g/mol
InChI Key: WPSYTTKBGAZSCX-UHFFFAOYSA-N
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Description

Clofilium is an antiarrhythmic agent . It is a quaternary ammonium compound with the chemical formula C21H37ClN+ . The molar mass of Clofilium is 338.98 g·mol−1 .


Synthesis Analysis

Fluoro-clofilium (F-clofilium) was synthesized and its channel-blocking properties were determined for hERG1 and hEAG1 channels expressed in HEK 293 cells and in Xenopus oocytes . More details about the synthesis process can be found in the referenced paper .


Molecular Structure Analysis

The molecular structure of Clofilium consists of a 4-chlorophenyl group attached to a butyl-diethyl-heptyl-ammonium group . The average mass of Clofilium is 338.978 Da and the monoisotopic mass is 338.260895 Da .


Physical And Chemical Properties Analysis

Clofilium has a number of physical and chemical properties. It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 13 freely rotating bonds . The ACD/LogP value is 0.54, and the ACD/LogD values are 1.90 at pH 5.5 and 7.4 . More details about its physical and chemical properties can be found in the referenced source .

Scientific Research Applications

  • Antiarrhythmic Properties : Clofilium has been identified as an effective antiarrhythmic agent, particularly in treating ventricular and supraventricular arrhythmias. Studies have shown that clofilium can increase atrial and ventricular effective refractory periods without significantly altering conduction times, suggesting its potential in managing arrhythmias (Platia & Reid, 1984).

  • Impact on Cardiac Action Potential : Research has indicated that clofilium selectively prolongs cardiac action potential duration and effective refractory period. This effect was observed in canine Purkinje fibers, demonstrating clofilium's potential in antiarrhythmic therapy (Steinberg & Molloy, 1979).

  • Inhibition of Various Cardiac Ion Channels : Clofilium's antiarrhythmic action is attributed to its effects on multiple cardiac ion channels, including potassium and sodium channels. It has been shown to inhibit delayed rectifier potassium current and other cardiac currents in mammalian cardiac myocytes, contributing to its antiarrhythmic properties (Li, Himmel, & Ravens, 1996).

  • Electrophysiological Actions in Experimental Models : Studies have assessed clofilium's electrophysiological actions in various experimental models, including non-ischemic and chronically infarcted canine hearts. These studies have helped understand the drug's effectiveness and potential limitations in different cardiac conditions (Kopia et al., 1985).

  • Apoptosis Induction in Leukemia Cells : Beyond its cardiological applications, clofilium has been found to induce apoptosis in human promyelocytic leukemia cells. This suggests potential applications in chemotherapy and highlights the drug's diverse pharmacological effects (Choi et al., 1999).

  • Other Cellular and Molecular Effects : Various studies have explored clofilium's impact on different cellular and molecular pathways, including its effects on other types of ion channels and cellular electrophysiology. These investigations provide a broader understanding of the drug's pharmacological profile and potential therapeutic applications (Steinberg et al., 1981; Suessbrich et al., 1997; Rossi et al., 1996).

Safety And Hazards

Clofilium is harmful if swallowed . After handling, skin should be washed thoroughly . It should not be eaten, drunk, or smoked when using this product . If swallowed, a poison center or doctor should be contacted .

Future Directions

Clofilium has been used in research for treating POLG-related disorders . In zebrafish models, Clofilium was able to successfully rescue mtDNA and Complex I respiratory activity to normal levels . This suggests that Clofilium could be a valuable tool for future research in treating mitochondrial diseases .

properties

IUPAC Name

4-(4-chlorophenyl)butyl-diethyl-heptylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37ClN/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20/h14-17H,4-13,18-19H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSYTTKBGAZSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37ClN+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68379-03-3 (phosphate[1:1]), 92953-10-1 (tosylate salt/solvate)
Record name Clofilium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068379022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9048568
Record name Clofilium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clofilium

CAS RN

68379-02-2
Record name Clofilium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68379-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofilium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068379022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clofilium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOFILIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847G178BMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,380
Citations
MI Steinberg, TD Lindstrom… - Cardiovascular Drug …, 1984 - Wiley Online Library
… Clofilium differs from other drugs with class 111 activity (eg, amiodarone, … of clofilium and describe some pharmacologic and pharmacokinetic studies of intravenous and oral clofilium in …
Number of citations: 15 onlinelibrary.wiley.com
BY Choi, HY Kim, KH Lee, YH Cho, G Kong - Cancer letters, 1999 - Elsevier
… We have investigated the possible growth inhibitory activity of clofilium using a human leukemic cell line (HL-60). Here we report the capability of clofilium to regress growth and …
Number of citations: 51 www.sciencedirect.com
M Perry, MJ de Groot, R Helliwell, D Leishman… - Molecular …, 2004 - ASPET
… The aims of this study were to compare the high-affinity binding sites of clofilium and … ibutilide and clofilium. Our results indicate an important role for pore helix residues in clofilium and …
Number of citations: 180 molpharm.aspetjournals.org
A Yang, XQ Wang, CS Sun, L Wei, SP Yu - Pharmacology, 2005 - karger.com
… -N,N-diethyl-N-heptyl-benzene butanaminium (clofilium) is known as a K + channel open-… K + -ATPase, we tested the hypothesis that clofilium might additionally act on Ca 2+ permeable …
Number of citations: 11 karger.com
M de los Angeles Tejada, K Stolpe… - … : Targets and Therapy, 2012 - Taylor & Francis
… to the antiarrhythmic compound clofilium were evaluated. Clofilium was able to modulate … of Slick and Slack channels, except for clofilium. The present study provides a first approach …
Number of citations: 33 www.tandfonline.com
GS Friedrichs, L Chi, AL Green… - British journal of …, 1994 - Wiley Online Library
… 1 This study was designed to determine whether clofilium … 2 Ten minutes after exposure to vehicle or clofilium (0.1, 1.0 … 3 Clofilium decreased the incidence of VF in a concentration-…
Number of citations: 11 bpspubs.onlinelibrary.wiley.com
M Perry, PJ Stansfeld, J Leaney, C Wood… - Molecular …, 2006 - ASPET
… on the phenyl ring is a chlorine in clofilium and a methanesulfonamide in ibutilide. We … clofilium confers slow onset of block kinetics. The IC 50 of the tertiary analog is similar to clofilium. …
Number of citations: 100 molpharm.aspetjournals.org
AA Malayev, DJ Nelson, LH Philipson - Molecular Pharmacology, 1995 - ASPET
… that clofilium may induce channel block by an "activation trap" mechanism. Clofilium may be … conductivity pore so that permeating K+ ions promote recovery from clofilium-induced block. …
Number of citations: 77 molpharm.aspetjournals.org
WB GOUGH, N EL-SHERIF - Cardiovascular research, 1989 - academic.oup.com
To determine whether ischaemic tissue is more sensitive than normal tissue to class III anti-arrhythmic agents, we studied the effects of the class III agents clofilium, d-sotalol and …
Number of citations: 36 academic.oup.com
BY Choi, YH Cho, HY Kim, KH Lee… - European Journal of …, 1999 - academia.edu
… clofilium on human promyelocytic leukemia (HL-60) cells and to clarity the action of mechanism on clofilium… Results: HL-60 cells treated with clofilium led to suppression of viability and …
Number of citations: 4 www.academia.edu

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